3-Amino-4-ethylbenzoic acid
Description
3-Amino-4-ethylbenzoic acid (CAS 5129-23-7) is an aromatic carboxylic acid derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It features an amino group (-NH₂) at the 3-position and an ethyl substituent (-CH₂CH₃) at the 4-position of the benzoic acid backbone. This compound is primarily utilized in pharmaceutical research and organic synthesis due to its dual functional groups, which enable diverse reactivity in coupling reactions and heterocyclic scaffold construction . Commercial suppliers offer it in purities ranging from 97% to 98%, with applications spanning drug development and chemical intermediates .
Properties
IUPAC Name |
3-amino-4-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZSVDFDTYGEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499327 | |
| Record name | 3-Amino-4-ethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-23-7 | |
| Record name | 3-Amino-4-ethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-ethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-ethylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-ethylbenzoic acid to form 3-nitro-4-ethylbenzoic acid, followed by reduction to yield the desired amino compound. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Carboxylic Acid Group Reactions
The carboxylic acid moiety enables classical acid-derived transformations:
Esterification
Reaction with alcohols under acidic or coupling conditions forms esters. For example:
Reaction:
-
Conditions: Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP), room temperature, 12–24 hours.
-
Yield: >85% (based on tert-butyl ester analogs).
Reduction to Alcohols
The carboxylic acid group can be reduced to a primary alcohol using borane (BH₃) or lithium aluminum hydride (LiAlH₄):
Reaction:
-
Conditions: Borane-tetrahydrofuran (BH₃/THF), 25°C, 2–4 hours .
-
Selectivity: BH₃/THF selectively reduces carboxylic acids without affecting nitro or other reducible groups .
Amino Group Reactions
The aromatic amine participates in electrophilic substitution and coupling reactions:
Acylation
The amino group reacts with acyl chlorides or anhydrides to form amides:
Reaction:
Diazotization and Coupling
The amine can be diazotized and coupled with phenols or aromatic amines:
Reaction:
Bromination
Reaction:
-
Conditions: N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), light, 80°C .
-
Note: Yields depend on radical stability; competing ring bromination may occur .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Yield | Byproducts |
|---|---|---|---|
| Esterification | DCC, DMAP, RT | 85–90% | Dicyclohexylurea |
| Reduction (BH₃/THF) | BH₃/THF, 25°C | 78–82% | None |
| Acylation | Ac₂O, pyridine, 0°C | 88–92% | Acetic acid |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the most significant applications of 3-amino-4-ethylbenzoic acid is in the treatment of retroviral infections, particularly HIV. Research indicates that this compound exhibits antiviral properties by inactivating HIV cultivated in human lymphocytes at concentrations as low as 0.5 mg/L without adversely affecting the lymphocytes themselves . Clinical studies have shown that patients treated with this compound experienced improvements in symptoms associated with AIDS, including weight gain and increased hemoglobin levels. For instance:
- Case Study : A 30-year-old male patient showed a weight increase from 44 kg to 48 kg after treatment with 200 mg of this compound taken three times daily for 14 days. His hemoglobin levels rose from 11.69% to 16% during this period .
Bacteriostatic Effects
In addition to its antiviral properties, this compound also demonstrates bacteriostatic effects, making it useful in treating opportunistic bacterial infections often associated with viral diseases. Its combination with vitamins B12 and C has been explored to enhance its therapeutic efficacy .
Dermatological Formulations
this compound is also utilized in cosmetic formulations due to its skin-conditioning properties. It acts as a stabilizer and thickening agent in various topical products. Recent studies have focused on optimizing its use in formulations to enhance skin hydration and overall effectiveness .
Safety and Regulatory Compliance
The safety profile of this compound has been assessed according to European Union regulations for cosmetic products, ensuring that formulations containing this compound are both safe and effective for consumer use .
Mechanism of Action
The mechanism of action of 3-amino-4-ethylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The physicochemical and functional properties of benzoic acid derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 3-amino-4-ethylbenzoic acid with key analogs:
Physicochemical Properties
- Solubility: The ethyl group in this compound reduces water solubility compared to the hydroxy-substituted analog (3-amino-4-hydroxybenzoic acid), which is more polar . Chlorine and nitro substituents (e.g., in 4-amino-2-chloro-3-methylbenzoic acid and 4-(methylamino)-3-nitrobenzoic acid) further decrease solubility due to increased molecular weight and hydrophobic/hydrophilic imbalance .
- Acidity: The pKa of the carboxylic acid group is influenced by substituents. Electron-withdrawing groups (e.g., -Cl, -NO₂) lower the pKa (increased acidity), while electron-donating groups (e.g., -CH₃, -CH₂CH₃) raise it. For example, 4-(methylamino)-3-nitrobenzoic acid is more acidic (pKa ~2.5) than this compound (pKa ~4.2) .
Thermal Stability :
- Methyl and ethyl substituents improve thermal stability compared to hydroxy or nitro groups, which may decompose at elevated temperatures due to oxidative or hydrolytic pathways .
Biological Activity
3-Amino-4-ethylbenzoic acid (AEBA) is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of AEBA, examining its mechanisms, effects, and clinical implications based on diverse research findings.
This compound is an aromatic amino acid derivative, characterized by:
- Molecular Formula : C₉H₁₁N₁O₂
- Molecular Weight : 165.19 g/mol
- Structure : Contains an amino group (-NH₂) and an ethyl group attached to a benzoic acid backbone.
Research indicates that AEBA may exhibit various biological activities, including:
- Antiviral Activity : AEBA has been shown to inactivate HIV cultivated in human lymphocytes at concentrations as low as 0.5 mg/L without adversely affecting the lymphocytes themselves. This suggests a potential role in the treatment of retroviral infections .
- Immunomodulatory Effects : Clinical studies have reported improvements in immune parameters among patients treated with AEBA. For instance, lymphocyte counts increased significantly post-treatment, indicating enhanced immune function .
Clinical Case Studies
Several case studies highlight the therapeutic potential of AEBA:
- Case Study on HIV Treatment :
- Severe Illness Recovery :
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of AEBA:
Safety and Side Effects
Clinical evaluations have shown that AEBA is generally well-tolerated. Reported side effects include mild nausea and occasional vomiting, which were manageable and did not necessitate discontinuation of therapy . Safety studies conducted on various animal models (chickens, rabbits, sheep) corroborate its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
